molecular formula C11H16ClNO2 B13289246 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol

Cat. No.: B13289246
M. Wt: 229.70 g/mol
InChI Key: PCXGVNRJBOQYGK-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol (CAS: 727718-13-0) is a halogenated phenolic compound featuring a methoxypropylamine substituent at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₅ClNO₂, with a molar mass of 244.7 g/mol . The compound is characterized by a chloro-substituted phenol backbone and a flexible 3-methoxypropylamino side chain, which may enhance solubility compared to bulkier analogs.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-[(3-methoxypropylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-15-6-2-5-13-8-9-7-10(12)3-4-11(9)14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

PCXGVNRJBOQYGK-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The raw materials used in the synthesis are readily available, making the production process cost-effective and suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and amino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Aliphatic Chains : The methoxypropyl group in the target compound balances hydrophilicity and flexibility, whereas longer chains (e.g., 3-(2-methoxyethoxy)propyl in ) may improve solubility but reduce membrane permeability.
  • Heterocyclic Groups : Piperazine-containing analogs (e.g., ) show enhanced enzyme inhibition due to increased basicity and hydrogen-bonding capacity.

Physico-Chemical Properties

Property Target Compound 4-Chloro-2-[(3-chloro-4-fluorophenyl)amino]methylphenol 4-Chloro-2-[(2-piperazin-1-ylethylimino)methyl]phenol
Molecular Weight (g/mol) 244.7 286.1 281.8
LogP (Predicted) ~2.5 ~3.1 (Cl/F increase hydrophobicity) ~1.8 (piperazine enhances polarity)
Solubility Moderate Low (bulky aryl group) High (polar piperazine)

Key Trends :

  • Hydrophobicity : Chloro/fluorine substituents (e.g., ) increase logP, reducing aqueous solubility.
  • Polarity : Piperazine derivatives () exhibit higher solubility due to protonatable nitrogen atoms.

Enzyme Inhibition

  • Schiff Base Zinc Complexes: Derivatives like 4-chloro-2-[(2-piperazin-1-ylethylimino)methyl]phenol form Zn(II) complexes with urease inhibitory activity (IC₅₀ < 10 µM), outperforming the parent Schiff bases .

Toxicity

  • 4-Chloro-2-methylphenol: Environmental studies indicate moderate persistence (t₁/₂ ~14 days in water) and toxicity to aquatic organisms (LC₅₀: 5–10 mg/L) .

Biological Activity

4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article summarizes the current understanding of its biological activity, including relevant case studies, research findings, and a comparison table of related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16ClNO\text{C}_12\text{H}_{16}\text{Cl}\text{N}\text{O}

This structure features a chloro group, an amino group linked to a methoxypropyl chain, and a phenolic hydroxyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of chlorinated phenols, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), exhibit significant antimicrobial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Although specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial infections. Chlorothymol demonstrated the ability to inhibit biofilm formation and bacterial motility, which are critical factors in the pathogenicity of MRSA .

Cytotoxicity and Safety Profile

The safety profile of similar chlorinated phenolic compounds has been studied extensively. For instance, 4-chloro-2-methylphenol has shown low toxicity levels in various assays. In studies evaluating repeated dose toxicity, a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg/day was established, indicating a favorable safety margin for potential therapeutic use . While direct data on this compound is sparse, its analogs suggest that it may also possess a favorable safety profile.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various phenolic compounds against MRSA. The results indicated that chlorinated derivatives could enhance the effectiveness of existing antibiotics through synergistic effects .
  • Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structures did not exhibit significant cytotoxic effects at therapeutic concentrations, supporting their potential as safe antimicrobial agents .

Comparative Analysis of Related Compounds

The following table summarizes key biological activities and safety profiles of selected related compounds:

Compound NameAntimicrobial ActivityCytotoxicity (NOAEL mg/kg/day)Notes
4-Chloro-2-isopropyl-5-methylphenolEffective against MRSA200Prevents biofilm formation
4-Chloro-2-methylphenolModerate200Low toxicity in repeated dose tests
This compoundTBDTBDPotentially similar properties

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